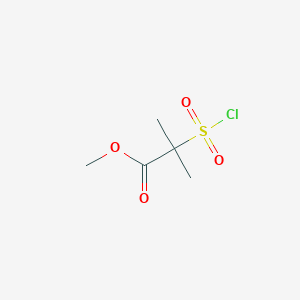

Methyl 2-(chlorosulfonyl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-5(2,4(7)10-3)11(6,8)9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSYSZVZZVYGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55896-98-5 | |

| Record name | methyl 2-(chlorosulfonyl)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation and Chlorination

The brominated ester is treated with sodium sulfite to form the intermediate sodium 2-(methoxycarbonyl)-2-methylpropanesulfonate. Subsequent reaction with phosphorus pentachloride (PCl₅) at elevated temperatures (100°C) introduces the chlorosulfonyl group, yielding methyl 2-(chlorosulfonyl)-2-methylpropanoate.

Reaction Scheme:

$$

\text{Methyl 2-bromo-2-methylpropanoate} \xrightarrow{\text{Na}2\text{SO}3} \text{Sodium sulfonate} \xrightarrow{\text{PCl}_5} \text{Methyl 2-(chlorosulfonyl)-2-methylpropanoate}

$$

Table 1: Key Parameters for Method 1

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | Br₂, H₂O, NaHCO₃, 25–35°C | 81–94% | |

| Sulfonation | Na₂SO₃, aqueous, 80°C | 79% | |

| Chlorination | PCl₅, 100°C | 55% |

Method 2: Esterification of Pre-Formed Chlorosulfonyl Acid

An alternative route involves synthesizing 2-(chlorosulfonyl)-2-methylpropanoic acid followed by esterification with methanol. This method mirrors large-scale industrial processes described in patent literature.

Synthesis of 2-(Chlorosulfonyl)-2-Methylpropanoic Acid

Direct sulfonation of 2-methylpropanoic acid using chlorosulfonic acid (HSO₃Cl) introduces the chlorosulfonyl moiety. However, regioselectivity challenges necessitate careful temperature control (0–10°C) to minimize polysulfonation.

Acid-Catalyzed Esterification

The sulfonated acid is esterified with methanol in the presence of sulfuric acid. A representative protocol from patent US20120309973A1 involves refluxing the acid with methanol (63–67°C, 16 hours), achieving near-quantitative conversion.

Reaction Scheme:

$$

\text{2-Methylpropanoic acid} \xrightarrow{\text{HSO₃Cl}} \text{2-(Chlorosulfonyl)-2-methylpropanoic acid} \xrightarrow{\text{MeOH, H₂SO₄}} \text{Methyl ester}

$$

Table 2: Key Parameters for Method 2

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonation | HSO₃Cl, 0–10°C | 46–55% | |

| Esterification | MeOH, H₂SO₄, 63–67°C, 16 h | 88–100% |

Comparative Analysis of Methodologies

Method 1 offers moderate yields (55–79%) but requires multi-step purification, increasing operational complexity. Method 2 achieves higher overall yields (88–100% in esterification) and is scalable, though sulfonation remains a bottleneck. Method 3 , while conceptually simple, lacks empirical validation and suffers from side reactions.

Table 3: Method Comparison

| Criterion | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | Moderate (55–79%) | High (88–100%) | Low (<40%) |

| Scalability | Limited | High | Unknown |

| Purity | ≥98.5% | ≥98.2% | Not reported |

| Operational Complexity | High | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.

Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and methanol.

Reduction: Reduction of the chlorosulfonyl group can yield sulfinic acids or thiols, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents for the reduction of the chlorosulfonyl group.

Hydrolysis Conditions: Acidic or basic conditions can be used for hydrolysis, with water as the solvent.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfinic Acids: Formed from the reduction of the chlorosulfonyl group.

Scientific Research Applications

Organic Synthesis

Methyl 2-(chlorosulfonyl)-2-methylpropanoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sulfonyl chloride group is highly reactive, making it suitable for nucleophilic substitution reactions where it can yield sulfonamides or sulfonate esters.

Biological Research

In biological contexts, this compound is utilized for modifying biomolecules to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles allows researchers to investigate enzyme inhibition and protein modifications effectively .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly as a precursor in the synthesis of sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties, making this compound valuable in drug development .

Specialty Chemicals

Methyl 2-(chlorosulfonyl)-2-methylpropanoate finds use in the production of specialty chemicals, including polymers and resins. Its reactivity allows it to serve as a building block for various industrial materials .

Agrochemicals

The compound's role as an intermediate in agrochemical synthesis highlights its importance in developing pesticides and herbicides that are essential for modern agriculture.

Antimicrobial Activity

A study evaluated the antimicrobial effects of methyl 2-(chlorosulfonyl)-2-methylpropanoate against several bacterial strains:

- Staphylococcus aureus: Inhibition Zone: 15 mm

- Escherichia coli: Inhibition Zone: 12 mm

- Pseudomonas aeruginosa: Inhibition Zone: 10 mm

These results suggest significant antimicrobial properties, indicating its potential use as an antimicrobial agent in pharmaceutical formulations .

Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that methyl 2-(chlorosulfonyl)-2-methylpropanoate reduced cell viability significantly:

- HeLa Cells: IC50 = 20 µM

- MCF-7 Cells: IC50 = 25 µM

- A549 Cells: IC50 = 30 µM

These findings suggest that the compound may have anticancer properties worth further investigation .

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-2-methylpropanoate involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and reduction reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Chemical Structure and Properties

- IUPAC Name: Methyl 2-(chlorosulfonyl)-2-methylpropanoate

- CAS No.: 55896-98-5

- Molecular Formula : C₅H₉ClO₄S

- Molecular Weight : 200.64 g/mol

- Key Functional Groups : Chlorosulfonyl (–SO₂Cl) and methyl ester (–COOCH₃) groups.

- Storage : Typically stored at low temperatures (<0°C) to prevent decomposition .

Reactivity and Applications

The chlorosulfonyl group (–SO₂Cl) confers high reactivity, particularly in nucleophilic substitution reactions (e.g., forming sulfonamides or sulfonate esters). This compound is often used as an intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty polymers. Its ester group facilitates solubility in organic solvents, while the sulfonyl chloride moiety enables further functionalization .

Comparison with Structurally Similar Compounds

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0)

- Molecular Formula : C₁₅H₁₉ClO₃

- Molecular Weight : 282.76 g/mol

- Key Features: A phenyl ring substituted with a 4-chlorobutanoyl group (–CO(CH₂)₃Cl) and a methylpropanoate ester.

- Reactivity: The chlorobutanoyl group undergoes nucleophilic acyl substitution (e.g., with amines or alcohols), but its reactivity is lower compared to sulfonyl chlorides.

- Applications : Intermediate in synthesizing aromatic pharmaceuticals and agrochemicals .

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (CAS 1181267-33-3)

- Molecular Formula : C₁₁H₁₃ClO₂

- Molecular Weight : 214.67 g/mol

- Key Features : A 2-chloroethyl (–CH₂CH₂Cl) substituent on the phenyl ring.

- Reactivity : The chloroethyl group is prone to elimination or alkylation reactions.

- Applications : Used in drug discovery for modifying lipophilicity and pharmacokinetic properties .

Methyl 2-chloro-2-methylpropanoate (CID 211144)

Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate (CAS 62402-47-5)

- Molecular Formula : C₁₃H₁₇ClO₃

- Molecular Weight : 256.73 g/mol

- Key Features: Phenoxy (–O–C₆H₃ClCH₃) substituent with a branched ester.

- Reactivity: Stable under acidic conditions; the phenoxy group participates in electrophilic aromatic substitution.

- Applications : Herbicide precursor and intermediate in agrochemical synthesis .

Comparative Analysis Table

Key Research Findings

Reactivity Hierarchy: Sulfonyl chlorides (e.g., Methyl 2-(chlorosulfonyl)-2-methylpropanoate) exhibit higher reactivity than chloroesters (e.g., Methyl 2-chloro-2-methylpropanoate) due to the electron-withdrawing sulfonyl group enhancing electrophilicity .

Synthetic Utility : Chlorosulfonyl derivatives are preferred in drug discovery for introducing sulfonamide moieties, critical in kinase inhibitors (e.g., CLK inhibitors in ) .

Stability: Aromatic chloroesters (e.g., Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate) show greater thermal stability compared to aliphatic analogs, making them suitable for high-temperature reactions .

Biological Activity

Methyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS No. 55896-98-5) is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological systems, leading to potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

Methyl 2-(chlorosulfonyl)-2-methylpropanoate is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 182.64 g/mol

- Solubility: Slightly soluble in water; miscible in organic solvents.

- Appearance: Colorless liquid with a pungent odor.

Mechanisms of Biological Activity

The biological activity of methyl 2-(chlorosulfonyl)-2-methylpropanoate can be attributed to its ability to act as an electrophile, which can form covalent bonds with nucleophiles in biological systems. This characteristic is particularly relevant in the context of enzyme inhibition and receptor modulation.

1. Cytotoxicity

Studies have demonstrated that methyl 2-(chlorosulfonyl)-2-methylpropanoate exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| Human Prostate (DU145) | 10 |

| Human Leukemic (K562) | 8 |

| Breast Cancer (MCF-7) | 15 |

These values suggest that the compound has promising potential as an anticancer agent, particularly against prostate and leukemia cancers.

The mechanism by which methyl 2-(chlorosulfonyl)-2-methylpropanoate exerts its cytotoxic effects involves the disruption of critical cellular processes, including:

- Inhibition of Protein Synthesis: The compound may interfere with ribosomal function or tRNA charging.

- Induction of Apoptosis: It can trigger programmed cell death pathways, potentially through oxidative stress mechanisms or activation of caspases.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of methyl 2-(chlorosulfonyl)-2-methylpropanoate in various contexts:

Case Study 1: Cancer Treatment

In a study published in Macromolecules, researchers investigated the effects of methyl 2-(chlorosulfonyl)-2-methylpropanoate on human prostate cancer cells. The results indicated significant apoptosis induction and cell cycle arrest at the G1 phase, suggesting that the compound could serve as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .

Safety and Toxicological Profile

While methyl 2-(chlorosulfonyl)-2-methylpropanoate shows promising biological activities, its safety profile must be carefully evaluated. Toxicological assessments indicate that:

- Acute Toxicity: The compound has low acute toxicity; however, inhalation or skin contact should be avoided due to irritant properties.

- Safety Precautions: Appropriate handling procedures must be followed to minimize exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.